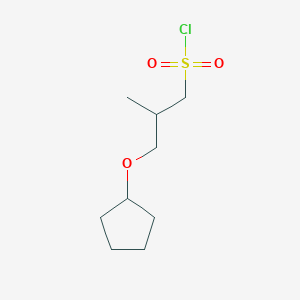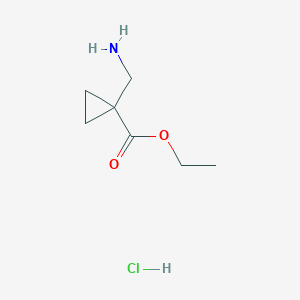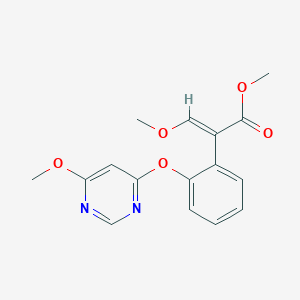
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride
Overview
Description
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride (CPMPC) is an organosulfur compound that is widely used in pharmaceutical, medical, and biochemical research. CPMPC has a wide range of applications in research, including synthesis of other compounds, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Catalytic Applications
Sulfonyl chlorides are versatile intermediates in organic synthesis, used for introducing sulfonyl groups into molecules, which is a key step in the synthesis of sulfonamides, sulfonyl ureas, and other sulfonyl derivatives. These compounds play a critical role in the development of pharmaceuticals, agrochemicals, and dyes. For instance, tert-Butylsulfonyl chloride is highlighted as a precursor to tert-butyl cations and serves as a sulfonylating agent in various chemical reactions (Quintero & Meza-León, 2005). Furthermore, new methodologies for synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide have been developed, showcasing the evolving techniques in producing sulfonyl chlorides with high yield and under mild conditions (Lezina et al., 2011).
Catalysis and Green Chemistry
Sulfonyl chlorides are also pivotal in catalysis, serving as electrophilic partners in various catalytic reactions, including palladium-catalyzed C–C coupling processes. These reactions are essential for constructing complex organic molecules with high precision and efficiency. For example, studies have shown that sulfonyl chlorides can be used in desulfinylative C–C allylation reactions with Grignard reagents, facilitating the synthesis of structurally diverse molecules (Volla et al., 2009).
Environmental and Material Sciences
In environmental and material sciences, sulfonyl chlorides have been utilized for modifying surfaces and creating functional materials. These applications range from developing antimicrobial coatings to enhancing the properties of polymers and catalysts. The modification of surfaces with sulfonyl chloride-derived compounds can impart valuable characteristics such as biocidal activity, which is crucial for medical textiles and water purification systems (Liu et al., 2015).
properties
IUPAC Name |
3-cyclopentyloxy-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-8(7-14(10,11)12)6-13-9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMROZORPJWCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)



![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)
![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
